4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole
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Overview
Description
4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with two 4-methoxyphenyl groups and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole typically involves a multi-step process. One common method involves the condensation of 4,4’-dimethoxybenzil with thiophene-2-carboxaldehyde and ammonium acetate under microwave irradiation. This method is advantageous due to its shorter reaction times and higher yields compared to traditional heating methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5-bis(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one: This compound has a similar structure but lacks the thiophene ring.
4,5-bis(4-methoxyphenyl)-2-(2-pyridinyl)-1H-imidazole: This compound features a pyridine ring instead of a thiophene ring.
Uniqueness
4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole is unique due to the presence of both the thiophene and imidazole rings, which confer distinct electronic and structural properties. These features make it particularly suitable for applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C21H18N2O2S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole |
InChI |
InChI=1S/C21H18N2O2S/c1-24-16-9-5-14(6-10-16)19-20(15-7-11-17(25-2)12-8-15)23-21(22-19)18-4-3-13-26-18/h3-13H,1-2H3,(H,22,23) |
InChI Key |
XBMULXNXJLWLLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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